molecular formula C17H19NO4S B2748757 [(Furan-2-yl)methyl][2-(3-methanesulfonylphenoxy)ethyl](prop-2-yn-1-yl)amine CAS No. 1355887-54-5

[(Furan-2-yl)methyl][2-(3-methanesulfonylphenoxy)ethyl](prop-2-yn-1-yl)amine

Cat. No.: B2748757
CAS No.: 1355887-54-5
M. Wt: 333.4
InChI Key: XWVJQSBJAIWEEX-UHFFFAOYSA-N
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Description

[(Furan-2-yl)methyl]2-(3-methanesulfonylphenoxy)ethylamine is a complex organic compound that features a furan ring, a methanesulfonylphenoxy group, and a prop-2-yn-1-ylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Furan-2-yl)methyl]2-(3-methanesulfonylphenoxy)ethylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized from furfural through acid-catalyzed cyclization.

    Attachment of the Methanesulfonylphenoxy Group: This step involves the reaction of a phenol derivative with methanesulfonyl chloride in the presence of a base to form the methanesulfonylphenoxy group.

    Coupling with the Prop-2-yn-1-ylamine Moiety: The final step involves coupling the furan and methanesulfonylphenoxy intermediates with prop-2-yn-1-ylamine using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

[(Furan-2-yl)methyl]2-(3-methanesulfonylphenoxy)ethylamine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The methanesulfonyl group can be reduced to a thiol or other sulfur-containing groups.

    Substitution: The prop-2-yn-1-ylamine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the methanesulfonyl group can produce thiols.

Scientific Research Applications

[(Furan-2-yl)methyl]2-(3-methanesulfonylphenoxy)ethylamine has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Researchers may investigate its potential as a drug candidate or a pharmacophore in medicinal chemistry.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [(Furan-2-yl)methyl]2-(3-methanesulfonylphenoxy)ethylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    [(Furan-2-yl)methyl]2-(3-methanesulfonylphenoxy)ethylamine: shares structural similarities with other furan derivatives and sulfonyl-containing compounds.

    Furan-2-ylmethylamine: A simpler compound with a furan ring and an amine group.

    Methanesulfonylphenol: Contains the methanesulfonylphenoxy group but lacks the furan and prop-2-yn-1-ylamine moieties.

Uniqueness

The uniqueness of [(Furan-2-yl)methyl]2-(3-methanesulfonylphenoxy)ethylamine lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-[2-(3-methylsulfonylphenoxy)ethyl]prop-2-yn-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-3-9-18(14-16-7-5-11-21-16)10-12-22-15-6-4-8-17(13-15)23(2,19)20/h1,4-8,11,13H,9-10,12,14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVJQSBJAIWEEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)OCCN(CC#C)CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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